Methyl thieno[3,2-b]pyridine-6-carboxylate
Overview
Description
Methyl thieno[3,2-b]pyridine-6-carboxylate (MTP-6-C) is a heterocyclic compound belonging to the thienopyridine family. It is a highly versatile compound, with numerous applications in the field of organic chemistry, including synthesis, catalysis, and drug design. In addition, MTP-6-C has been studied for its potential therapeutic applications, due to its ability to interact with various biological targets. In
Scientific Research Applications
Fluorescence Studies in Antitumor Applications
Methyl thieno[3,2-b]pyridine-6-carboxylate derivatives have been studied for their photophysical properties, such as absorption and fluorescence, in different solvents. This research is particularly relevant in the context of potential antitumor applications. For example, these compounds exhibit solvatochromic behavior and are promising for encapsulation in nanoliposome formulations for drug delivery in cancer treatment (Carvalho et al., 2013).
Antitumoral Activities
Several studies have focused on the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and their antitumoral activities. These compounds have shown promising results in inhibiting tumor cell growth, with some derivatives displaying significant activity against various human tumor cell lines, such as breast adenocarcinoma and melanoma (Queiroz et al., 2010). Additionally, the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been explored, showing alterations in the normal cell cycle distribution and induction of apoptosis in certain cell lines (Queiroz et al., 2011).
Anti-Hepatocellular Carcinoma Activity
Research on thieno[3,2-b]pyridine derivatives has also extended to their potential as anti-Hepatocellular carcinoma (HCC) agents. These studies have evaluated the cell growth inhibition on human HepG2 cells and hepatotoxicity, identifying key structural elements for anti-HCC activity (Abreu et al., 2011).
Chemical Synthesis and Structural Analysis
Apart from antitumor applications, there has been significant work on the chemical synthesis and structural analysis of this compound and its derivatives. These include one-pot andstep-wise synthesis methods, exploring different reaction conditions and yielding various functionalized derivatives (Sahu et al., 2016). Additionally, the reaction of ethyl 3-aminotbieno[2,3-b]pyridine-2-carboxylate with different reagents has been explored to obtain new functionalized derivatives, further expanding the chemical versatility of these compounds (Bakavolia et al., 2007).
Interaction with Proteins and Fluorescence Properties
The interaction of this compound derivatives with proteins, such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1, has been studied using fluorescence properties. These studies are crucial in understanding the bioavailability and drug delivery mechanisms of these compounds (Costa et al., 2014).
Mechanism of Action
Target of Action
Methyl thieno[3,2-b]pyridine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidine derivatives have been shown to have various biological activities, primarily acting as inhibitors of tyrosine kinase receptors . These receptors play a crucial role in the growth and progression of various human cancers .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the tyrosine kinase receptors. The compound inhibits these receptors, thereby disrupting their normal function . This inhibition can lead to a decrease in cell proliferation and differentiation of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase receptors by this compound affects several biochemical pathways. These pathways are critical for cellular communication, and their disruption can lead to a variety of cellular communication problems . The inhibition of these pathways can lead to a decrease in cell proliferation and differentiation, which are key processes in the progression of cancer .
Result of Action
The result of the action of this compound is a decrease in the proliferation and differentiation of cancer cells . This is achieved through the inhibition of tyrosine kinase receptors, which disrupts several key biochemical pathways .
Biochemical Analysis
Biochemical Properties
Methyl thieno[3,2-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Pim-1 kinase can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in inflammation, reducing inflammatory responses in affected cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Pim-1 kinase involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation can lead to the formation of inactive metabolites, reducing its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have distinct biological activities or toxicities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its biological activity . For example, its binding to plasma proteins can enhance its distribution to target tissues, increasing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, such as the nucleus or mitochondria . This localization can influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJQBKVEKQZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CS2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571923 | |
Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
212571-01-2 | |
Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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